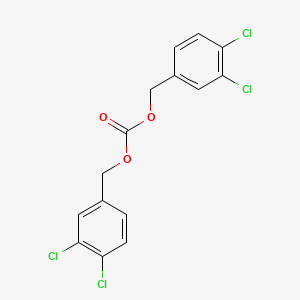

Bis(3,4-dichlorobenzyl) carbonate

Description

Properties

CAS No. |

64057-76-7 |

|---|---|

Molecular Formula |

C15H10Cl4O3 |

Molecular Weight |

380.0 g/mol |

IUPAC Name |

bis[(3,4-dichlorophenyl)methyl] carbonate |

InChI |

InChI=1S/C15H10Cl4O3/c16-11-3-1-9(5-13(11)18)7-21-15(20)22-8-10-2-4-12(17)14(19)6-10/h1-6H,7-8H2 |

InChI Key |

SXNONNFCKOTNSP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1COC(=O)OCC2=CC(=C(C=C2)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Table 1: Comparison of Direct and Carboxylate-Mediated Synthesis

| Parameter | Direct Synthesis (Halide Route) | Carboxylate-Mediated Route |

|---|---|---|

| Yield (%) | 65–78 | 82–89 |

| Reaction Time (h) | 12–24 | 8–10 |

| Byproduct Formation | Moderate | Low |

| Purification Complexity | High | Moderate |

Microwave-Assisted Synthesis for Rapid Optimization

Microwave irradiation has emerged as a tool for accelerating carbonate ester formation. By applying controlled dielectric heating, reaction times can be reduced from hours to minutes while maintaining or improving yields. In a representative procedure, 3,4-dichlorobenzyl bromide and potassium carbonate are suspended in acetonitrile and irradiated at 150°C for 15 minutes. This method achieves a 76% yield, comparable to conventional heating but with a 12-fold reduction in time.

Microwave conditions also enhance selectivity by minimizing thermal degradation of reactants. For instance, prolonged conventional heating at 100°C leads to a 15% decomposition of the benzyl halide, whereas microwave protocols limit decomposition to <5%.

Table 2: Microwave vs. Conventional Heating Efficiency

| Condition | Microwave (150°C) | Conventional (100°C) |

|---|---|---|

| Time (min) | 15 | 180 |

| Yield (%) | 76 | 78 |

| Purity (%) | 94 | 89 |

| Energy Consumption (kJ) | 120 | 450 |

Solvent and Catalyst Optimization

Solvent choice critically impacts reaction kinetics and product isolation. Polar aprotic solvents such as DMF and acetonitrile are preferred for their ability to dissolve carbonate salts and stabilize ionic intermediates. However, recent patents highlight ester-based solvents like n-butyl acetate as superior alternatives for large-scale synthesis due to their low toxicity and ease of recycling.

Catalytic systems involving cesium carbonate or potassium tert-butoxide improve reaction rates by generating highly reactive alkoxide species. For example, cesium carbonate increases the yield of this compound to 84% in DMF at 90°C, compared to 68% with sodium carbonate.

Purification and Characterization Techniques

Crude reaction mixtures are typically purified via recrystallization from ethanol-water (2:1) or column chromatography using silica gel and ethyl acetate/hexane eluents. Advanced characterization methods include:

- 1H NMR : Peaks at δ 4.57 (s, 2H, carbonate CH2) and δ 7.24–7.30 (m, aromatic protons).

- XRD : Distinct diffraction patterns at 2θ = 3.6°, 7.2°, and 18.1° confirm crystalline structure.

- Thermogravimetric Analysis (TGA) : Decomposition onset at 162°C, indicating thermal stability suitable for polymer applications.

Chemical Reactions Analysis

Types of Reactions

Bis(3,4-dichlorobenzyl) carbonate can undergo various chemical reactions, including:

Hydrolysis: Reaction with water to form 3,4-dichlorobenzyl alcohol and carbon dioxide.

Substitution: Reaction with nucleophiles to replace the carbonate group with other functional groups.

Oxidation: Reaction with oxidizing agents to form corresponding oxidized products.

Common Reagents and Conditions

Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

Substitution: Common nucleophiles include amines, alcohols, and thiols, often under mild conditions.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Major Products Formed

Hydrolysis: 3,4-dichlorobenzyl alcohol and carbon dioxide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Corresponding oxidized products such as carboxylic acids or ketones.

Scientific Research Applications

Bis(3,4-dichlorobenzyl) carbonate is an organic compound with the molecular formula , characterized by two 3,4-dichlorobenzyl groups attached to a carbonate moiety. This compound has applications in scientific research, including organic synthesis, materials science, pharmaceuticals, and biology.

Organic Synthesis

this compound is used as a protecting group for alcohols and amines in multi-step organic synthesis.

Materials Science

In materials science, this compound is utilized in the preparation of polycarbonate resins with enhanced properties.

Pharmaceuticals

In the pharmaceutical field, this compound has potential use in drug formulation and delivery systems.

Biology

It is also investigated for its potential antimicrobial and antiviral properties in biology.

Reactions of this compound

this compound can undergo hydrolysis, substitution, and oxidation reactions.

- Hydrolysis: Reaction with water to form 3,4-dichlorobenzyl alcohol and carbon dioxide, typically carried out in aqueous acidic or basic conditions.

- Substitution: Reaction with nucleophiles such as amines, alcohols, and thiols to replace the carbonate group with other functional groups, often under mild conditions.

- Oxidation: Reaction with oxidizing agents such as potassium permanganate and chromium trioxide to form corresponding oxidized products such as carboxylic acids or ketones.

Mechanism of Action

The mechanism of action of Bis(3,4-dichlorobenzyl) carbonate involves its reactivity with nucleophiles and its ability to form stable carbonate linkages. The molecular targets and pathways depend on the specific application, such as protecting groups in organic synthesis or active sites in biological systems.

Comparison with Similar Compounds

Bis(trichloromethyl) Carbonate (CAS 32315-10-9)

Structural Differences :

- Bis(trichloromethyl) carbonate features trichloromethyl (-CCl₃) groups, whereas Bis(3,4-dichlorobenzyl) carbonate contains dichlorinated benzyl moieties.

Physical Properties :

- Melting Point: Bis(trichloromethyl) carbonate melts at 81°C , while analogs like 3,4-dichlorobenzyl-derived compounds (e.g., 1-[4-(2,6-difluorophenyl)methoxy-3-hydroxyphenyl]ethanone) exhibit higher melting points (~175–176°C) due to aromatic stacking .

- Lipophilicity: Bis(trichloromethyl) carbonate has a log KOW of 2.94 , suggesting moderate lipophilicity.

Toxicity and Handling :

Dichlorobenzil (CAS 3457-46-3)

Structural Differences :

3,4-Dichlorobenzyl Bromide Derivatives

Thermal Stability :

- The melting point of 175–176°C for 3,4-dichlorobenzyl-derived compounds suggests that this compound may exhibit higher thermal stability than aliphatic carbonates like Bis(trichloromethyl) carbonate.

Data Table: Comparative Properties of Analogs

Research Findings and Implications

- Reactivity : The carbonate group in this compound may hydrolyze under alkaline conditions, unlike the stable diketone in Dichlorobenzil.

- Ecological Impact : While Bis(trichloromethyl) carbonate lacks PBT/vPvB risks , the benzyl groups in the target compound could increase environmental persistence.

- Regulatory Status : Bis(trichloromethyl) carbonate is classified under UN 2928 (6.1) ; the dichlorobenzyl variant may require distinct hazard labeling based on toxicity studies.

Q & A

Q. What are the common synthetic routes for preparing bis(3,4-dichlorobenzyl) carbonate, and how can reaction conditions be optimized?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution between 3,4-dichlorobenzyl halides (chloride or bromide) and a carbonate source (e.g., phosgene derivatives or carbonyl diimidazole). A base such as potassium carbonate is often used to deprotonate intermediates. For example, analogous alkylation reactions involving 3,4-dichlorobenzyl chloride with allyl chloride under reflux conditions have achieved yields >70% when optimized for temperature (80–100°C) and solvent polarity (e.g., DMF or THF) . To optimize conditions, researchers should conduct kinetic studies using in situ FTIR or HPLC to monitor intermediate formation and adjust stoichiometry ratios (e.g., 1:2 for halide:carbonate source).

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?

Methodological Answer: Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm the ester linkage and aromatic substitution pattern.

- High-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., C₁₅H₁₀Cl₄O₃, expected [M+H]⁺ = 385.94).

- FTIR for identifying carbonyl stretches (~1750 cm⁻¹) and C-O-C vibrations.

- HPLC-PDA (C18 column, acetonitrile/water gradient) to assess purity (>98%).

Cross-referencing with spectral libraries (e.g., NIST Chemistry WebBook) ensures accuracy, especially for distinguishing regioisomers .

Q. How does this compound behave under varying storage conditions, and what protocols ensure stability?

Methodological Answer: The compound is sensitive to hydrolysis and UV degradation. Accelerated stability studies (40°C/75% RH) over 4–6 weeks with periodic HPLC analysis can identify degradation products (e.g., 3,4-dichlorobenzyl alcohol). Storage recommendations:

- Temperature : –20°C in inert atmosphere (argon).

- Solvent : Anhydrous DMSO or acetonitrile (avoid aqueous buffers).

- Light : Amber vials to prevent photolytic cleavage .

Q. What strategies are effective in developing robust HPLC/GC methods for quantifying this compound in complex matrices?

Methodological Answer:

- Column selection : C18 (5 µm, 250 mm) for HPLC; DB-5MS (30 m) for GC.

- Mobile phase : Acetonitrile:water (70:30, 0.1% formic acid) improves peak symmetry.

- Detection : UV at 254 nm (HPLC); EI-MS (GC) for fragmentation patterns.

Validate methods via spike-recovery experiments in biological matrices (e.g., plasma) with >90% recovery and RSD <2% .

Advanced Research Questions

Q. How can researchers resolve contradictory data in synthetic yields reported for this compound derivatives?

Methodological Answer: Discrepancies often arise from halide reactivity differences (e.g., 3,4-dichlorobenzyl bromide vs. chloride) or solvent polarity effects. Systematic studies using factorial design (e.g., 2³ design testing temperature, solvent, and base) can isolate critical factors. For example, replacing K₂CO₃ with DBU in DMF may improve yields by 15–20% in sterically hindered reactions . Cross-validation with computational tools (DFT for transition-state energy) provides mechanistic insights .

Q. What reaction mechanisms govern the alkylation of this compound in nucleophilic environments?

Methodological Answer: The carbonate group undergoes nucleophilic attack via an SN2 pathway, as evidenced by retained stereochemistry in chiral analogs. Isotopic labeling (e.g., ¹⁸O in the carbonate moiety) coupled with MS/MS fragmentation can track oxygen migration. Computational modeling (Gaussian 16, B3LYP/6-31G*) further supports a concerted mechanism with a tetrahedral intermediate .

Q. How can this compound be leveraged in enzyme inhibition studies, such as targeting HSP70 or CAR receptors?

Methodological Answer:

- HSP70 inhibition : Competitive binding assays using fluorescent ATP analogs (e.g., BODIPY-FL-ATP) and thermal shift assays to measure protein stabilization.

- CAR receptor modulation : TR-FRET assays with hCAR-LBD and coactivator peptides (e.g., SRC-1), comparing IC₅₀ values to known ligands like CITCO .

Q. What experimental designs are optimal for probing the environmental degradation pathways of this compound?

Methodological Answer:

- Hydrolytic degradation : LC-QTOF-MS to identify byproducts (e.g., dichlorobenzyl alcohol) under pH-varied conditions (2–12).

- Photolysis : Solar simulators (300–800 nm) with radical scavengers (e.g., NaN₃ for singlet oxygen) to elucidate ROS-mediated pathways.

- Microbial degradation : Soil slurry studies with GC-MS profiling of metabolites .

Q. How can factorial design optimize the synthesis of this compound derivatives for high-throughput screening?

Methodological Answer: A 3-factor (temperature, catalyst loading, solvent) Box-Behnken design reduces experimental runs while identifying interactions. Response surface methodology (RSM) predicts optimal conditions (e.g., 90°C, 5 mol% Pd(OAc)₂, DMF) for maximizing yield and minimizing byproducts. DOE software (JMP, Minitab) automates analysis .

Q. What advanced techniques validate the role of this compound in allosteric enzyme modulation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.